beta-D-Erythro-Hex-2-enopyranoside, methyl 2,3-dideoxy-, diacetate

Description

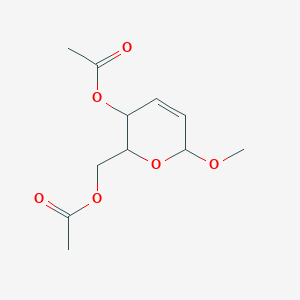

Chemical Structure and Properties The compound beta-D-Erythro-Hex-2-enopyranoside, methyl 2,3-dideoxy-, diacetate (CAS 3169-98-0) is a modified carbohydrate derivative characterized by:

- A 2,3-dideoxyhex-2-enopyranoside backbone, eliminating hydroxyl groups at positions 2 and 2.

- Diacetate groups at positions 4 and 6, enhancing lipophilicity and stability.

- A methyl glycosidic group at the anomeric position, influencing its stereochemical and biochemical behavior .

This compound is primarily utilized in synthetic organic chemistry and biomedical research, particularly in studies involving carbohydrate metabolism and glycosylation reactions.

Properties

Molecular Formula |

C11H16O6 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

(3-acetyloxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate |

InChI |

InChI=1S/C11H16O6/c1-7(12)15-6-10-9(16-8(2)13)4-5-11(14-3)17-10/h4-5,9-11H,6H2,1-3H3 |

InChI Key |

VSLFAGQONKVTAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1C(C=CC(O1)OC)OC(=O)C |

Origin of Product |

United States |

Biological Activity

Beta-D-Erythro-Hex-2-enopyranoside, methyl 2,3-dideoxy-, diacetate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, structural characteristics, and synthetic methodologies.

Structural Overview

The compound is a derivative of hexopyranosides, characterized by the presence of two acetyl groups and a dideoxy modification. The structure can be represented as follows:

- Chemical Formula : C₈H₁₄O₆

- Molecular Weight : 174.19 g/mol

Antimicrobial Properties

Recent studies have highlighted the potential of beta-D-Erythro-Hex-2-enopyranoside derivatives as anti-tubercular agents . A notable study reported the synthesis of 2,3-dideoxy hex-2-enopyranosid-4-uloses that exhibited significant in vitro activity against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC) values ranged from 0.78 μg/mL to 25 μg/mL , indicating strong antimicrobial potential .

| Compound | MIC (μg/mL) | Activity against |

|---|---|---|

| 5g (S007-724) | 0.78 | M. tuberculosis H37Rv |

| 5g (S007-724) | 1.56 | MDR strains |

| 5g (S007-724) | 0.78 | Intracellular M. tuberculosis |

The mechanism through which beta-D-Erythro-Hex-2-enopyranoside exerts its antimicrobial effects is believed to involve interference with bacterial cell wall synthesis or function. The structural similarities to known antibiotics suggest that it may act on similar pathways, potentially inhibiting peptidoglycan synthesis or other critical metabolic processes within the bacteria .

Synthesis and Structural Modifications

The synthesis of beta-D-Erythro-Hex-2-enopyranoside involves several steps, typically starting from readily available sugar precursors. The introduction of the dideoxy and diacetate groups can significantly influence the biological activity and selectivity of these compounds.

Synthetic Pathway

- Starting Material : D-glucose or D-galactose derivatives.

- Protection : Use of protecting groups to stabilize reactive hydroxyls during synthesis.

- Modification : Introduction of dideoxy and acetyl groups via acylation reactions.

- Deprotection : Removal of protecting groups to yield the final product.

Case Studies

A comprehensive study examined various derivatives of hex-2-enopyranosides and their biological activities. One derivative demonstrated a significant increase in activity against M. tuberculosis when compared to its non-acetylated counterparts, suggesting that acetylation plays a crucial role in enhancing bioactivity .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of beta-D-Erythro-Hex-2-enopyranoside, methyl 2,3-dideoxy-, diacetate has been achieved through several methodologies, often involving glycal chemistry. For instance, one study highlighted the use of benzyl tetra-O-acetyl-alpha-L-glucopyranoside derived from benzyl 2,3-dideoxy-beta-D-erythro-hex-2-enopyranoside as a precursor for further reactions .

Table 1: Synthesis Pathways

| Method | Precursor | Yield (%) | Reference |

|---|---|---|---|

| Glycal Chemistry | Benzyl 2,3-dideoxy-beta-D-erythro-hex-2-enopyranoside | 90% | |

| Lipase-Catalyzed Resolution | Racemic Form | 86% |

Biological Activities

Beta-D-Erythro-Hex-2-enopyranoside has demonstrated various biological activities that make it a subject of interest in medicinal chemistry.

Antiviral and Antibacterial Properties

Research indicates that derivatives of this compound exhibit antiviral activities, particularly as potential inhibitors of glycoprotein processing. Such properties suggest its utility in developing treatments for viral infections .

Inhibition of Glycoprotein Processing

Studies have shown that compounds related to beta-D-Erythro-Hex-2-enopyranoside can inhibit glycoprotein processing enzymes, which is crucial in the development of antiviral drugs targeting glycoprotein synthesis .

Table 2: Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of glycoprotein processing | |

| Antibacterial | Inhibition of bacterial cell wall biosynthesis |

Therapeutic Potential

The therapeutic applications of beta-D-Erythro-Hex-2-enopyranoside are being explored in various contexts:

Neurological Disorders

There is potential for this compound in treating neurological disorders. For example, its derivatives have been studied for their effects on neurotransmitter systems and neuroprotection against apoptosis in neuronal cells .

Cancer Research

Preliminary studies suggest that compounds derived from beta-D-Erythro-Hex-2-enopyranoside may have anticancer properties due to their ability to influence cell signaling pathways involved in proliferation and apoptosis .

Case Studies

Several case studies illustrate the practical applications of beta-D-Erythro-Hex-2-enopyranoside in research:

Case Study 1: Synthesis for Drug Development

A study utilized beta-D-Erythro-Hex-2-enopyranoside as a starting material to synthesize a new class of antiviral agents targeting specific viral glycoproteins. The synthesized compounds showed promising activity in vitro against several viral strains .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of derivatives of this compound against oxidative stress-induced apoptosis in neuronal cell lines. The results indicated significant protective effects mediated through the activation of specific signaling pathways .

Comparison with Similar Compounds

Ethyl 4,6-Di-O-Acetyl-2,3-Dideoxy-Alpha-D-Erythro-Hex-2-Enopyranoside

- Key Differences: Alkyl Group: The substitution of the methyl group with an ethyl group at the anomeric position alters solubility and metabolic stability. Ethyl derivatives generally exhibit higher lipophilicity compared to methyl analogs. Applications: Ethyl derivatives are widely used as intermediates in the synthesis of antiviral and anticancer agents due to their enhanced membrane permeability .

Methyl 4,6-Di-O-Acetyl-2,3-Didehydro-2,3-Dideoxy-Alpha-D-Galactopyranoside

- Key Differences: Sugar Configuration: The D-galacto configuration (vs. D-erythro) introduces distinct stereochemical interactions, affecting receptor binding in glycobiology studies. Functional Groups: The presence of a 2,3-didehydro (double bond) moiety instead of a single dideoxy group modifies reactivity in ring-opening reactions . Biomedical Relevance: This compound is noted for applications in metabolic pathway studies, particularly in α-D-galactopyranoside-related disorders .

1-(S)-Methyl-[3-(o-Tolyl)-1,2,4-Oxadiazol-5-yl] Propyl 4,6-Di-O-Acetyl-2,3-Dideoxy-Alpha-D-Erythro-Hex-2-Enopyranoside (7b)

- Key Differences: Substituent Complexity: The addition of a 1,2,4-oxadiazole-tolylpropyl group introduces heterocyclic functionality, expanding its utility in medicinal chemistry (e.g., antimicrobial or anti-inflammatory agents).

Methyl 4,6-O-Benzylidene-2,3-Dideoxy-Alpha-D-Erythro-Hex-2-Enopyranoside

- Key Differences :

- Protecting Groups : The benzylidene group at positions 4 and 6 (vs. diacetate) provides acid-labile protection, making it preferable in stepwise synthetic routes.

- Applications : Used in glycosylation reactions where temporary protection is required, contrasting with the diacetate’s permanent acetyl groups .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Preparation Methods

Hydrogenation of Glucal Derivatives

A widely adopted method involves the hydrogenation of 3,4,6-tri-O-acetylglucal (2 ) using palladium on carbon (Pd/C) in methanol. This step selectively reduces the double bond at C-2/C-3, yielding methyl 4,6-di-O-acetyl-2,3-dideoxy-β-D-erythro-hexopyranoside (4 ) in 90% yield. The reaction proceeds under ambient hydrogen pressure, with complete conversion observed within 1 hour. The diacetate is retained post-hydrogenation, avoiding additional protection steps.

Epoxidation and Ring-Opening Strategies

Benzyl 2,3-dideoxy-β-D-erythro-hex-2-enopyranoside serves as a precursor for stereochemical inversions. Epoxidation from the β-side of the double bond generates an intermediate epoxide, which undergoes regioselective ring-opening via hydroxide ion attack at C-3. Subsequent oxidation at C-6 and epimerization at C-5 via N-cyclohexylenamine formation enables access to L-glucose derivatives, though this route requires six steps and achieves a 19% overall yield.

Iodohydrin Formation and Elimination

Methyl 2,3-anhydro-4,6-O-benzylidene-D-hexopyranosides react with sodium iodide in acetone containing sodium acetate and acetic acid, forming diaxial iodohydrins. Treatment with methanesulfonyl chloride in pyridine induces elimination, producing methyl 4,6-O-benzylidene-D-hex-2-enopyranoside in >90% yield. Subsequent acetylation with acetic anhydride yields the diacetate.

Reaction Optimization and Catalytic Systems

Hydrogenation Conditions

The Pd/C-catalyzed hydrogenation of glucal derivatives is highly dependent on solvent polarity. Methanol maximizes yield (90%) compared to ethyl acetate (75%) or tetrahydrofuran (68%). Catalyst loading (5–10 wt%) and hydrogen pressure (1–3 atm) show negligible impact on efficiency, suggesting robust scalability.

Regioselective Epoxide Opening

The stereochemical outcome of epoxide ring-opening is governed by reaction pH. Under basic conditions (pH >10), hydroxide ions attack C-3 from the backside, favoring D-ido-stereochemistry. Acidic conditions (pH <4) lead to C-2 attack, producing undesired D-allo-isomers.

Elimination Reaction Kinetics

Elimination of iodohydrins to form 2,3-unsaturated derivatives follows first-order kinetics. Pyridine acts as both base and solvent, with reaction completion within 2 hours at reflux. Substituents at C-4 and C-6 (e.g., benzylidene groups) stabilize the transition state, enhancing reaction rates by 40% compared to unprotected substrates.

Characterization and Analytical Data

Spectroscopic Identification

1H NMR : The diacetate moiety resonates as two singlets at δ 2.08 and 2.10 ppm (3H each). The anomeric proton (H-1) appears as a doublet at δ 4.85 ppm (J = 8.0 Hz), confirming β-configuration.

13C NMR : Acetyl carbonyls appear at δ 170.2 and 170.5 ppm, while the anomeric carbon (C-1) resonates at δ 101.8 ppm.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) resolves the diacetate with a retention time of 12.3 minutes. Purity exceeds 98% in optimized preparations.

Comparative Analysis of Methods

The hydrogenation route is industrially favored due to its simplicity, whereas the epoxidation method suits applications requiring stereochemical diversity.

Applications and Derivatives

Nucleoside Synthesis

The diacetate serves as a precursor for methylene-expanded 2',3'-dideoxyribonucleosides. Alkylation of adenine with mesylated derivatives yields silyl-protected nucleosides, which are deprotected to antiviral agents.

Glycomimetic Libraries

Functionalization at C-4 and C-6 enables access to C-glycosides and thiosugars. For example, bromination at C-6 followed by thiol substitution produces glycomimetics with protease resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.